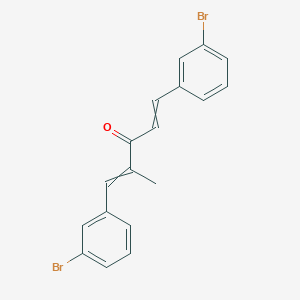
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of two bromophenyl groups attached to a penta-1,4-dien-3-one backbone. The compound’s structure imparts unique chemical properties, making it of interest in various fields of research, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one typically involves an aldol condensation reaction. This reaction is carried out by reacting 3-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, in an ethanolic solution. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The bromine atoms in the bromophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and optoelectronic devices.
Biological Studies: Explored for its potential biological activities, including antimicrobial and antifungal properties.
作用机制
The mechanism of action of 1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated ketone structure allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or other proteins, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
相似化合物的比较
Similar Compounds
1,5-Bis(4-bromophenyl)-2-methylpenta-1,4-dien-3-one: Similar structure but with bromine atoms at the para position.
1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one: Similar structure but with chlorine atoms instead of bromine.
1,5-Bis(3-bromophenyl)-3-methylpenta-1,4-dien-3-one: Similar structure but with a methyl group at a different position.
Uniqueness
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one is unique due to the specific positioning of the bromine atoms and the methyl group, which influence its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
919079-79-1 |
|---|---|
分子式 |
C18H14Br2O |
分子量 |
406.1 g/mol |
IUPAC 名称 |
1,5-bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H14Br2O/c1-13(10-15-5-3-7-17(20)12-15)18(21)9-8-14-4-2-6-16(19)11-14/h2-12H,1H3 |
InChI 键 |
QRIKCXJIWXMKCB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC(=CC=C1)Br)C(=O)C=CC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
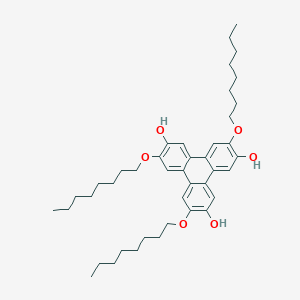
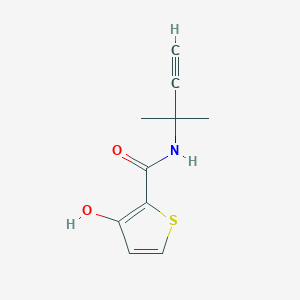

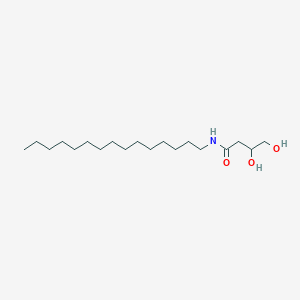
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)

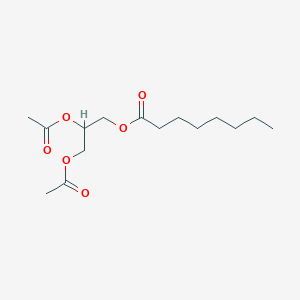



![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
